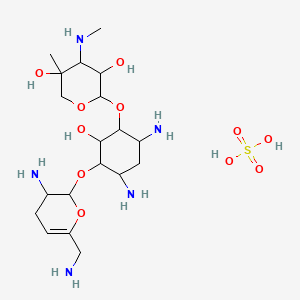
1,9,16-Heptadecatriene-4,6-diyne-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,16-Heptadecatriene-4,6-diyne-3,8-diol is a natural product found in Artemisia campestris, Neopanax arboreus, and other organisms with data available.
Applications De Recherche Scientifique
Cytotoxicity and Anticancer Properties
1,9,16-Heptadecatriene-4,6-diyne-3,8-diol has demonstrated significant cytotoxicity against tumor cells, suggesting potential anticancer properties. This compound was isolated from various natural sources and showed notable activity against L1210 tumor cells (Jung et al., 2002). Similar findings were observed in a study focusing on Dendropanax arboreus, further supporting its cytotoxic effects (Setzer et al., 1995).
Influence on Taste in Carrots
Research has identified that this compound, among other related compounds, contributes significantly to the bitter off-taste in carrots and carrot products. This finding has implications for the food industry, particularly in the production and quality control of carrot-derived products (Czepa & Hofmann, 2004).
Identification in Various Species
The compound has been identified in various species, serving as a chemo-taxonomic marker. For example, it was isolated from the acarid mite, Caloglyphus polyphyllae, helping in the species' identification (Shimizu et al., 1999). Additionally, it's presence in natural sources like Artemisia halodendron has been linked to anti-inflammatory activity (Jin et al., 2019).
Pharmacokinetics and Nutraceutical Properties
An in-silico pharmacokinetics study on this compound highlighted its potential as an anticancer agent and a bioactive component in nutraceuticals, particularly in carrots (Okoli et al., 2019).
Synthesis and Chemical Studies
Various studies have explored the synthesis of this compound and its congeners, contributing to the understanding of its chemical nature and potential applications in different fields, including pharmaceuticals and agriculture (Kumaraswamy & Sadaiah, 2012).
Propriétés
Numéro CAS |
63898-22-6 |
|---|---|
Formule moléculaire |
C17H22O2 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(3S,8S,9Z)-heptadeca-1,9,16-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h3-4,10,14,16-19H,1-2,5-9H2/b14-10-/t16-,17-/m0/s1 |
Clé InChI |
OLUQMFYBNOJBQQ-RCQSYPNMSA-N |
SMILES isomérique |
C=CCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O |
SMILES |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
SMILES canonique |
C=CCCCCCC=CC(C#CC#CC(C=C)O)O |
Synonymes |
1,9,16-heptadecatriene-4,6-diyne-3,8-diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


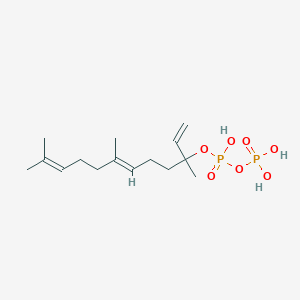

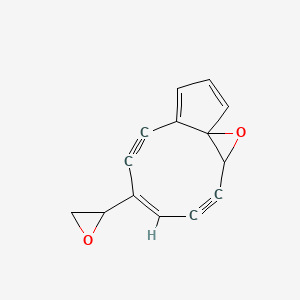
![N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide](/img/structure/B1238873.png)
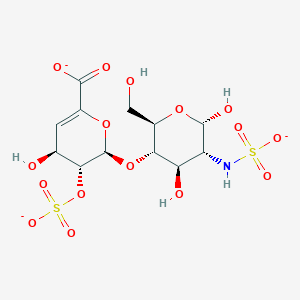

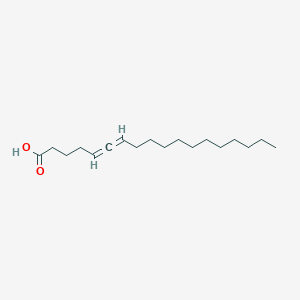

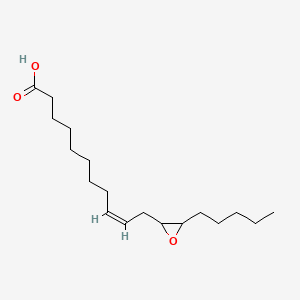


![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)
